

# Application Notes and Protocols for Compound Administration in Mouse Models

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Compound of Interest		
Compound Name:	A6770	
Cat. No.:	B3025877	Get Quote

A Note on Compound Identification: The identifier "A6770" is associated with multiple compounds. Primarily, it serves as the catalog number for Methotrexate hydrate at major suppliers such as Sigma-Aldrich/Merck[1][2][3]. However, searches for similar alphanumeric designations can also lead to A-674563, a potent Akt inhibitor. To provide a comprehensive resource, this document details the administration of both compounds, with a primary focus on Methotrexate (A6770). Researchers should verify the specific compound required for their studies.

# Section 1: Methotrexate (A6770) Administration in Mouse Models

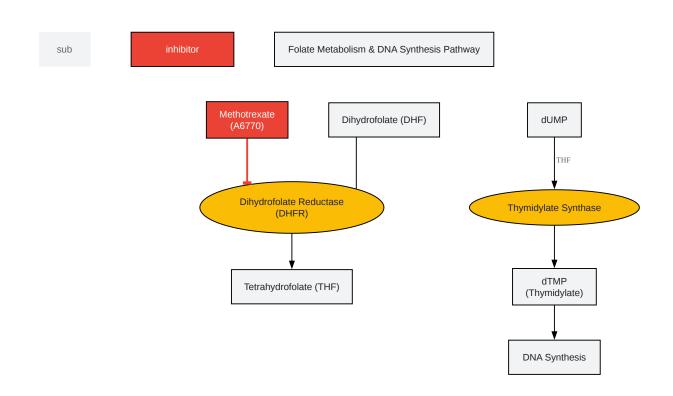
#### 1.1 Mechanism of Action

Methotrexate (MTX) is an antimetabolite and antifolate drug. It is a potent and stoichiometric inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, which are essential building blocks for DNA and RNA[1][4]. By binding to DHFR, Methotrexate blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is required as a methyl group carrier in the synthesis of thymidylate, effectively halting DNA synthesis and cell proliferation[4]. This mechanism makes it a powerful agent in cancer chemotherapy and for controlling inflammation in autoimmune diseases.

## 1.2 Signaling and Metabolic Pathway



The following diagram illustrates the metabolic pathway inhibited by Methotrexate.



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Fig 1. Methotrexate Inhibition of Folate Metabolism.

#### 1.3 Data Presentation: In Vivo Administration

The following table summarizes quantitative data from studies administering Methotrexate to mouse models.



Mouse Model	Applicati on	Dosing Regimen	Route	Vehicle	Key Findings	Referenc e
C57BL/6, DBA/2, C3H Mice	Chronic Toxicity	0.25 - 2 mg/kg/day (5x/week)	Not specified	Not specified	Well- tolerated for 12-18 months with minimal cellular suppressio n.	[5]
C57BL/6, DBA/2, C3H Mice	Chronic Toxicity	3 - 6 mg/kg/day (5x/week)	Not specified	Not specified	Caused acute hematopoi etic and GI damage in young mice; older mice (16 weeks) tolerated it better and developed osteoporos is.	[5]
DBA/1J Mice	Collagen- Induced Arthritis	2, 10, 20, 50 mg/kg (once weekly)	Subcutane ous (s.c.)	Not specified	Dose- dependent reduction in disease activity. Efficacy was associated with reductions in	[6]



## Methodological & Application

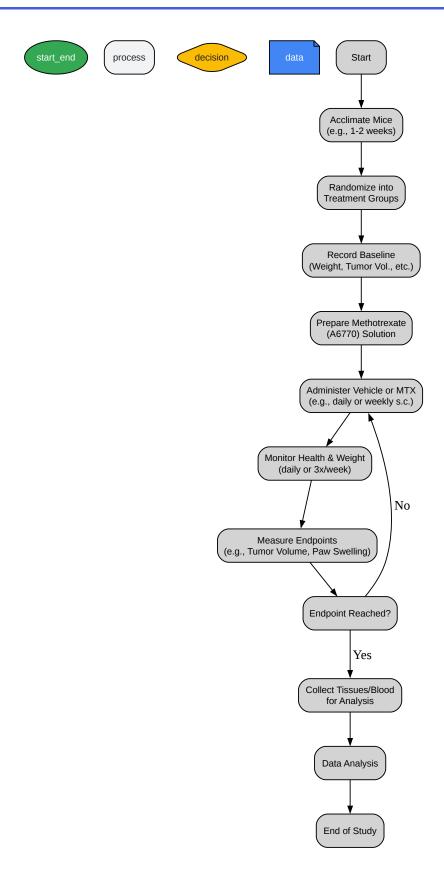
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erythrocyte
5-methyl-
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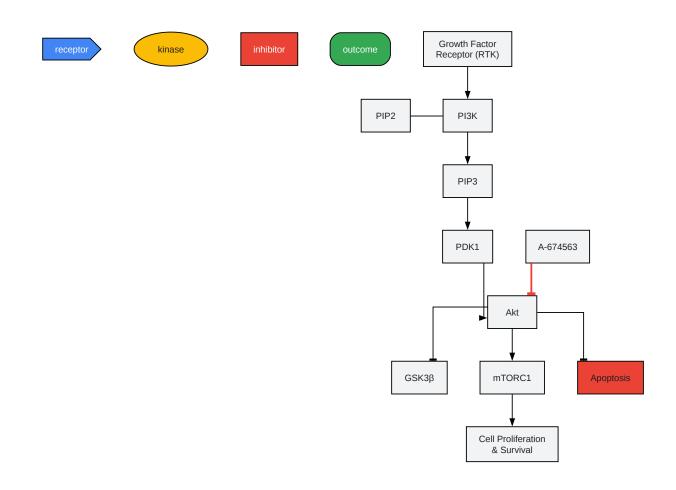
## 1.4 Experimental Protocols & Workflow

The workflow for an in vivo efficacy or toxicity study with Methotrexate is outlined below.









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## References



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